Mesitylene

Descripción general

Descripción

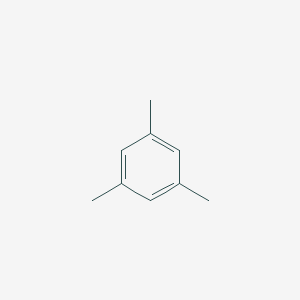

Mesitylene (1,3,5-trimethylbenzene; C₉H₁₂) is a colorless aromatic hydrocarbon with a sweet odor, naturally occurring in plants such as white tea . Industrially, it is synthesized via acetone condensation using catalysts like alumina or silica gel, or through methylation of benzene, toluene, or m-xylene . Its molecular weight is 120.19 g/mol, with a boiling point of 164.7°C and a melting point of -44.8°C . This compound is widely used as a solvent, internal standard in gas chromatography (GC), and in materials science due to its thermal stability and electron-rich aromatic system .

Métodos De Preparación

Acid-Catalyzed Condensation of Acetone

The acid-catalyzed condensation of acetone represents one of the most widely studied methods for mesitylene production. This approach leverages the self-condensation of acetone under acidic conditions, forming this compound via intermediates such as mesityl oxide and phorones .

Reaction Conditions and Catalysts

The process involves heating acetone at temperatures between 50°C and 200°C in the presence of an acid catalyst (e.g., HCl, H₂SO₄) and an aprotic solvent with a dielectric constant >15 . Optimal performance is achieved with 0.15–0.25 moles of acid per mole of acetone , where hydrochloric acid demonstrates superior selectivity (>99%) compared to sulfuric acid . Aprotic solvents like N-methyl-2-pyrrolidone (NMP) suppress hydrogen bonding with catalyst anions, minimizing side reactions such as aldol condensation and isophorone formation .

Table 1: Acid-Catalyzed this compound Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Byproducts |

|---|---|---|---|---|

| HCl (0.23 mol) | NMP | 150–200 | 99 | Mesityl oxide (1%) |

| H₂SO₄ | None | 100–200 | 85 | Isobutylene, acetic acid |

| Acetic acid | Nitrobenzene | 50–100 | 70 | Durene, phorones |

Mechanistic Pathway

The reaction proceeds through a stepwise mechanism:

-

Acid-mediated keto-enol tautomerism generates enolate ions from acetone.

-

Aldol condensation forms mesityl oxide (C₆H₁₀O), which undergoes further dehydration.

-

Cyclization of mesityl oxide with additional acetone yields this compound .

Key intermediates like diacetone alcohol (DAA) and phorones are transient, with their consumption rates exceeding formation rates under optimized conditions . The absence of DAA in final products confirms rapid downstream reactivity .

Heterogeneous Catalytic Systems

Recent advances emphasize heterogeneous catalysts to enhance recyclability and reduce environmental impact. Titanium phosphate (TiPO), metal-aluminophosphates (AlPO), and zirconia-doped TiO₂ have shown promise in continuous flow reactors .

Titanium Phosphate-Based Catalysts

TiPO catalysts exhibit Brønsted acidity and mesoporous structures (BET surface area: 150–300 m²/g), facilitating acetone adsorption and cyclization . At 250°C, TiPO achieves 65% acetone conversion with 55% this compound selectivity , though pore blockage by phorones limits long-term stability .

Metal-Aluminophosphates (AlPO)

AlPO frameworks modified with Cu or Cr introduce Lewis acidic sites, improving phorone cyclization rates. AlPO(Cu) demonstrates 70% selectivity at 200°C but suffers from coke deposition due to strong acid sites .

Table 2: Performance of Heterogeneous Catalysts

| Catalyst | Acidity (mmol NH₃/g) | Pore Size (Å) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| TiPO | 0.45 | 35 | 65 | 55 |

| AlPO(Cu) | 0.78 | 28 | 80 | 70 |

| Zr-TiO₂ | 0.30 | 50 | 50 | 60 |

Zirconia-Doped TiO₂

Zirconia doping enhances thermal stability and moderates acidity, reducing isophorone formation. At 180°C, Zr-TiO₂ achieves 60% selectivity with negligible coke formation over 100 hours .

Bifunctional Acid-Base Catalysts

Combining acid and base catalysts in one-pot systems addresses limitations of single-function materials. For example, β-zeolite (acid) + MgO (base) mixtures achieve 85% this compound yield by decoupling condensation and cyclization steps .

Reaction Optimization

-

Separate catalyst beds allow sequential acetone condensation (acid) and phorone cyclization (base).

-

Mechanical mixtures (e.g., Al-MCM-41 + MgO) enhance mass transfer but require precise acidity-basicity balance .

Table 3: Bifunctional Catalyst Performance

| System | Conversion (%) | Selectivity (%) | Byproducts |

|---|---|---|---|

| β-zeolite + MgO | 90 | 85 | <5% isophorones |

| Al-MCM-41 + MgO | 88 | 80 | 10% acetic acid |

| TiO₂ + Mg–Al oxide | 75 | 78 | 15% mesityl oxide |

Mechanistic Insights

Acid sites promote initial acetone condensation to mesityl oxide, while basic sites drive phorone cyclization. This spatial separation minimizes side reactions like isobutylene formation .

Sustainable and Industrial Considerations

Solvent-Free Processes

Recent patents highlight solvent-free systems using supercritical CO₂ to improve reaction rates and reduce waste. At 200°C and 10 MPa, CO₂ acts as both solvent and catalyst, achieving 90% selectivity without aprotic additives .

Byproduct Management

Análisis De Reacciones Químicas

Mesitylene undergoes various chemical reactions, including:

Oxidation: Oxidation of this compound with nitric acid yields trimesic acid (C₆H₃(COOH)₃). Using manganese dioxide, a milder oxidizing agent, 3,5-dimethyl benzaldehyde is formed.

Bromination: Bromination of this compound occurs readily, giving mesityl bromide: [ (\text{CH}_3)_3\text{C}_6\text{H}_3 + \text{Br}_2 \rightarrow (\text{CH}_3)_3\text{C}_6\text{H}_2\text{Br} + \text{HBr} ]

Organometallic Chemistry: this compound acts as a ligand in organometallic chemistry.

Aplicaciones Científicas De Investigación

Organic Synthesis

Mesitylene serves as an effective precursor in catalytic reactions due to its stability and ease of functionalization. It is utilized in the production of pharmaceuticals, polymers, and fine chemicals. The use of this compound in catalytic processes not only enhances efficiency but also promotes environmentally friendly manufacturing practices by reducing waste .

Metal-Organic Frameworks (MOFs)

Research indicates that this compound can be incorporated into MOFs to enhance their catalytic properties. For instance, this compound was exchanged for o-xylene in specific MOF structures, resulting in improved adsorption capabilities for various gases .

Selective Monoacylation

In industrial applications, this compound is monoacylated to create important intermediates for fine chemical production. Studies have detailed the kinetics and mechanisms involved in this process, highlighting its significance in synthetic organic chemistry .

Advanced Energy Systems

This compound has been explored for its electrochemical properties, particularly in energy storage systems. It plays a crucial role in the preparation of hierarchically structured fullerene C70 cubes (HFC), which exhibit excellent sensing capabilities for vapor-phase aromatic solvents due to their mesoporous architecture .

Lithium-ion Batteries

Recent research has investigated the use of this compound as a solvent in lithium-ion batteries, where it contributes to improved ionic conductivity and overall battery performance .

Adsorption of Volatile Organic Compounds (VOCs)

This compound has shown remarkable efficacy in adsorbing VOCs from air and water. Its application in creating amine-enriched porous polymer gels (NUT-21-TETA) demonstrates its potential for environmental remediation by effectively removing heavy metals such as Pb²⁺ ions from aqueous solutions .

Spray-Coating Industry

In the spray-coating industry, this compound is used as a solvent due to its favorable evaporation characteristics and ability to dissolve various polymers .

Synthesis of Nitrogen-Based Linkers

A study focused on synthesizing tritopic nitrogen-containing linkers using this compound as a core component demonstrated the compound's utility in creating complex molecular structures with potential applications in drug delivery systems .

Heavy Metal Ion Removal

The development of NUT-21-TETA showcases this compound's role as a precursor for materials with high adsorption capacities for heavy metal ions, outperforming other benchmark adsorbents with a maximum capacity of 1211 mg/g for Pb²⁺ ions according to the Langmuir model .

Summary Table: Key Applications of this compound

| Application Area | Description | Notable Findings |

|---|---|---|

| Organic Synthesis | Precursor for pharmaceuticals and fine chemicals | Enhances efficiency and reduces waste in production processes |

| Catalytic Reactions | Incorporated into MOFs for improved gas adsorption | Significant improvements observed in catalytic activity |

| Energy Storage | Used in advanced energy systems like lithium-ion batteries | Contributes to enhanced ionic conductivity |

| Environmental Remediation | Effective adsorbent for VOCs and heavy metals | High adsorption capacity demonstrated in studies |

| Spray-Coating Industry | Solvent used due to favorable evaporation properties | Enhances performance of spray-coating applications |

Mecanismo De Acción

Mesitylene is one of three isomeric trimethylbenzenes, the others being 1,2,4-trimethylbenzene (pseudocumene) and 1,2,3-trimethylbenzene (hemimellitene). These compounds share the same molecular formula (C₉H₁₂) but differ in the positions of the methyl groups on the benzene ring. This compound’s symmetrical structure gives it unique properties, such as higher stability and distinct reactivity compared to its isomers .

Comparación Con Compuestos Similares

Physical and Chemical Properties

Mesitylene’s three methyl groups confer distinct properties compared to other alkylbenzenes:

This compound’s symmetry enhances thermal stability, making it suitable for high-temperature applications. Its electron density exceeds toluene and m-xylene due to three methyl groups, but it is less basic than xylene in solution-phase reactions .

Adsorption Behavior in VOC Removal

Hierarchical ZSM-5 zeolites show superior adsorption for this compound (vs. hexane and toluene) due to its larger molecular size (kinetic diameter ~6.7 Å) and π-π interactions. Key findings:

| Compound | Adsorption Capacity (mg/g) | Diffusion Efficiency |

|---|---|---|

| This compound | 78.2 | Moderate |

| Toluene | 65.4 | High |

| Hexane | 42.1 | Low |

This compound’s adsorption is reversible, enabling efficient recycling in VOC capture systems .

Electron Density and Basicity

This compound’s electron-rich aromatic system facilitates interactions with electron-deficient species. However, its basicity is lower than xylene, as demonstrated by the bracketing of C₆₀’s basicity between this compound and xylene in superacidic media .

Actividad Biológica

Mesitylene, also known as 1,3,5-trimethylbenzene, is a colorless liquid aromatic hydrocarbon with the chemical formula C₉H₁₂. It is primarily used as a solvent and in the production of various chemical compounds. This article delves into the biological activity of this compound, focusing on its metabolic effects, cytotoxicity, and potential applications in biological systems.

Metabolism and Toxicity

This compound undergoes metabolic transformation in living organisms, particularly in the liver, lungs, and kidneys. Research indicates that repeated exposure to this compound can enhance the activity of microsomal enzymes responsible for xenobiotic metabolism. In a study involving rats, it was found that:

- Increased Enzyme Activity : Repeated administration of this compound resulted in elevated levels of cytochrome P-450 and other specific enzymes associated with its metabolism in the liver and lungs. This increase was linked to the formation of 3,5-dimethylbenzoic acid (3,5-DMBA), a metabolite excreted via urine .

- Tissue Distribution : Following exposure to this compound, its concentration in various tissues was monitored. The results indicated that this compound was rapidly eliminated from the bloodstream post-exposure, with significant retention noted in lung tissues during initial exposures but reduced upon repeated exposure .

Cytotoxic Effects

The cytotoxic properties of this compound have been investigated in various cell lines. For instance:

- Cell Viability Studies : In vitro assays demonstrated that this compound exhibited varying degrees of cytotoxicity against tumor cell lines such as U937 and MOLT-3. Compounds derived from this compound showed pro-apoptotic activity and metabolic inhibition at different concentrations .

- Dose-Response Relationship : The effectiveness of this compound derivatives in inhibiting metabolic activity was assessed through MAIC50 values (the concentration required to inhibit 50% of cell viability). For example, one derivative showed a MAIC50 value significantly lower than that of etoposide, a known chemotherapeutic agent .

Tables of Biological Activity

The following tables summarize key findings related to the biological activity of this compound:

Case Studies

- Repeated Exposure in Rats : A study showed that after repeated exposure to this compound vapors at concentrations of 100 and 250 ppm, there was an increase in 3,5-DMBA levels in lung tissues compared to single exposure. This suggests that chronic exposure may lead to enhanced metabolic activation and toxicity .

- Cytotoxic Activity Evaluation : In another investigation involving several this compound derivatives, it was found that compounds with specific structural modifications exhibited higher cytotoxic effects on stimulated peripheral blood mononuclear cells (PBMCs) compared to others. This highlights the importance of chemical structure in determining biological activity .

Q & A

Q. How can combustion analysis be used to determine the empirical formula of mesitylene?

Answer: Combustion analysis involves burning a known mass of this compound (C₉H₁₂) in oxygen and quantifying the CO₂ and H₂O produced. For example, burning 0.650 g of this compound yields 2.14 g CO₂ and 0.585 g H₂O. The moles of carbon and hydrogen are calculated from the CO₂ and H₂O masses, respectively, using molar masses (12.01 g/mol for C, 1.008 g/mol for H). The molar ratio of C:H confirms the empirical formula (C₃H₄), which is scaled to the molecular formula (C₉H₁₂) based on the molecular weight (120.19 g/mol) .

Q. What methodologies are employed to resolve contradictions in this compound's thermodynamic data across studies?

Answer: Discrepancies in thermodynamic properties (e.g., enthalpy of formation, entropy) require cross-validation using multiple techniques:

- Experimental validation: Repetition of calorimetry or gas-phase measurements under controlled conditions .

- Computational modeling: Density Functional Theory (DFT) or ab initio methods to predict thermodynamic parameters and compare with experimental values .

- Data normalization: Adjusting values to standard reference states (e.g., 298 K, 1 atm) using established thermochemical cycles .

Q. How can this compound's role in catalytic C-H activation be investigated experimentally and computationally?

Answer:

- Experimental: Isotopic labeling (e.g., H/D exchange studies) to track reaction pathways in iridium or palladium catalytic systems. For example, benzylic H/D exchange in [Ir(O₂CR)₂(H₂O)(Phebox)] complexes at 130°C in this compound reveals rate-limiting C-H activation steps .

- Computational: B3LYP or M06 methods model transition states (e.g., TS188 in Ir systems) and compare activation barriers with experimental kinetics. Proton-catalyzed pathways via Wheland intermediates are also simulated .

Q. What spectroscopic techniques are optimal for characterizing this compound's structure and purity?

Answer:

- IR spectroscopy: Identifies functional groups (e.g., C-H stretching at ~3000 cm⁻¹, aromatic ring vibrations). Reference spectra (e.g., Coblentz Society’s database at 2.5 mmHg pressure) ensure accuracy .

- NMR: ¹H and ¹³C NMR confirm symmetry (three equivalent methyl groups) and aromaticity. For example, this compound’s single ¹H NMR peak at ~6.8 ppm (aryl protons) and a singlet for methyl groups .

- Mass spectrometry: High-resolution MS validates molecular weight (120.19 g/mol) and fragmentation patterns .

Q. How do this compound's solvent properties influence its use in nanoparticle synthesis?

Answer: this compound’s high boiling point (165°C) and chemical inertness make it suitable for high-temperature reactions. In magnetic hyperthermia studies, Fe nanoparticles are dispersed in this compound to prevent oxidation during heating (e.g., 12 mg NPs in 0.5 mL this compound under inert atmosphere). Its low polarity also stabilizes hydrophobic nanoparticles .

Q. What thermodynamic models best predict this compound's vapor-liquid equilibrium (VLE) in solvent mixtures?

Answer: For ethanol/mesitylene or n-butanol/mesitylene systems:

- NRTL model: Regression of experimental VLE data determines binary interaction parameters, minimizing deviations in vapor-phase composition .

- UNIQUAC model: With 4 interaction parameters, it outperforms simpler models in predicting activity coefficients for azeotropic mixtures .

Q. How can this compound's safety risks be mitigated in laboratory settings?

Answer:

- Ventilation: Use fume hoods to limit inhalation exposure (acute toxicity: LC50 inhalation = 24,000 mg/m³) .

- Storage: Keep in glass containers away from oxidizers (flammability: flash point = 54°C) .

- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye irritation .

Q. What synthetic routes optimize the production of this compound-derived fine chemicals?

Answer:

- Oxidation: Trifluoroperacetic acid oxidizes this compound to mesitol (antioxidant precursor) .

- Nitration: Controlled nitration at low temperatures (<10°C) yields 2,4,6-trinitrothis compound, a precursor for dyes .

- Friedel-Crafts alkylation: this compound’s electron-rich ring facilitates electrophilic substitution for polymer additives .

Q. How is this compound utilized in advanced materials like covalent organic frameworks (COFs)?

Answer: this compound acts as a solvent in solvothermal synthesis of COFs (e.g., TpPa-1). Its low polarity and high boiling point enable slow, controlled polymerization, improving crystallinity. Post-synthetic modification removes this compound via Soxhlet extraction .

Q. What computational approaches validate this compound's role in neutron scattering experiments?

Answer: Solid this compound’s neutron scattering kernels are modeled using frequency spectra optimized against experimental data (e.g., at 32 K). MCNP code simulations predict neutron moderation efficiency in this compound-toluene mixtures, validated against LINAC-based experiments .

Propiedades

IUPAC Name |

1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHZEENZYGFFBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026797 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3,5-trimethylbenzene appears as a colorless liquid with a peculiar odor. Insoluble in water and less dense than water. Flash point near 123 °F. May be toxic by ingestion and inhalation. Used to make plastics and dyes., Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mesitylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

329 °F at 760 mmHg (NIOSH, 2023), 164.7 °C at 760 mm Hg, Boiling point = 98.9 °C at 100 mm Hg, 61 °C at 20 mm Hg, 47.4 °C at 10 mm Hg, and 9.6 °C at 1.0 mm Hg, 164.00 to 165.00 °C. @ 760.00 mm Hg, 165 °C, 329 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

122 °F (NIOSH, 2023), 122 °F (50 °C) (Closed cup), 50 °C c.c., 122 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.002 % (NIOSH, 2023), Miscible with alcohol, ether, benzene, Miscible in ethanol, ethyl ether, acetone, Miscible with oxygenated and aromatic solvents., In water, 48.2 mg/L at 25 °C, 0.0482 mg/mL at 25 °C, Solubility in water: very poor, 0.002% | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.86 (NIOSH, 2023) - Less dense than water; will float, 0.8637 at 20 °C/4 °C, Relative density (water = 1): 0.86, 0.86 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.006 AT 20 °C (AIR = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

2 mmHg (NIOSH, 2023), 2.48 [mmHg], Vapor pressure = 1.86 mm Hg @ 20 °C, 2.48 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.25, 2 mmHg | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesitylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Mesitylene contains 1 wt% pseuodocumeme and 0.5 wt% other aromatic compounds | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

108-67-8 | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mesitylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESITYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Trimethylbenzene (Mesitylene) | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/135-trimethylbenzene-mesitylene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887L18KQ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Mesitylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/OX682428.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NIOSH, 2023), -44.8 °C, Liquid Molar Volume= 0.139524 cu m/kmol; IG Heat of Formation= -1.59X10+7 J/kmol; Heat of Fusion at the melting point= 9.5144X10+6 J/kmol, -44.7 °C, -45 °C, -49 °F | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4714 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/92 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mesitylene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,3,5-TRIMETHYLBENZENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1155 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,3,5-Trimethylbenzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0639.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.